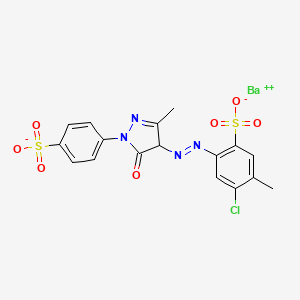

6-Chloro-4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)toluene-3-sulphonic acid, barium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Chloro-4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)toluene-3-sulphonic acid, barium salt is a complex organic compound. It is characterized by its azo group, which is a functional group with the formula R-N=N-R’, where R and R’ can be either aryl or alkyl. This compound is often used in various industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)toluene-3-sulphonic acid, barium salt typically involves the following steps:

Diazotization: The process begins with the diazotization of an aromatic amine, which involves the reaction of the amine with nitrous acid to form a diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component, such as a phenol or an aromatic amine, to form the azo compound.

Sulfonation: The azo compound is further sulfonated to introduce sulfonic acid groups.

Barium Salt Formation: Finally, the sulfonic acid derivative is reacted with barium chloride to form the barium salt.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure high yield and purity. The process may involve continuous monitoring and automation to optimize the reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the azo group may be oxidized to form different products.

Reduction: Reduction of the azo group can lead to the formation of amines.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.

Substitution Reagents: Halogens, nitrating agents.

Major Products

Oxidation: Formation of nitro compounds or quinones.

Reduction: Formation of aromatic amines.

Substitution: Formation of halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Dye Synthesis: The compound is used as an intermediate in the synthesis of various dyes due to its azo group.

Analytical Chemistry: It can be used as a reagent in analytical techniques to detect the presence of certain ions or compounds.

Biology and Medicine

Biological Staining: The compound may be used in biological staining techniques to highlight specific structures in biological tissues.

Pharmaceuticals: Potential use in the development of drugs due to its unique chemical properties.

Industry

Textile Industry: Used in the dyeing of fabrics.

Paints and Coatings: Utilized in the formulation of paints and coatings for its color properties.

Mecanismo De Acción

The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For example, in dyeing, the azo group forms strong bonds with the fibers, resulting in vibrant colors.

Comparación Con Compuestos Similares

Similar Compounds

- 4-((4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)benzenesulfonic acid

- 4-((4,5-Dihydro-3-methyl-5-oxo-1-(4-chlorophenyl)-1H-pyrazol-4-yl)azo)benzenesulfonic acid

Uniqueness

The presence of the chloro and sulfonic acid groups in 6-Chloro-4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)toluene-3-sulphonic acid, barium salt imparts unique chemical properties, such as increased solubility and reactivity, making it distinct from other similar compounds.

Actividad Biológica

6-Chloro-4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)toluene-3-sulphonic acid, barium salt (CAS: 85005-78-3) is a complex azo compound with potential biological activities. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential applications.

Molecular Formula : C17H13BaClN4O7S2

Molar Mass : 622.22 g/mol

Structure : The compound features a chloro-substituted toluene moiety, an azo linkage, and a pyrazole derivative with a sulfonic acid group, contributing to its solubility and reactivity.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of related azo compounds. For instance, derivatives of pyrazole and sulfonamide structures have shown significant antibacterial activity against various strains. Notably, compounds with similar functional groups demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound's structural features suggest potential enzyme inhibitory activities. A related study indicated that pyrazole derivatives could inhibit acetylcholinesterase (AChE) and urease effectively. The best-performing compounds in this category exhibited IC50 values significantly lower than standard inhibitors . This suggests that this compound may also possess similar enzyme inhibition capabilities.

Study 1: Antibacterial Activity Evaluation

In a recent study evaluating synthesized compounds similar to 6-Chloro-4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)toluene-3-sulphonic acid, researchers found:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | Salmonella typhi | 18 |

| Compound B | Bacillus subtilis | 20 |

| Compound C | Escherichia coli | 15 |

These results indicate that modifications in the molecular structure can enhance antibacterial efficacy .

Study 2: Enzyme Inhibition Profile

Another study focused on the enzyme inhibition properties of similar azo compounds revealed:

| Compound | AChE IC50 (µM) | Urease IC50 (µM) |

|---|---|---|

| Compound D | 2.14 ± 0.003 | 1.21 ± 0.005 |

| Compound E | 6.28 ± 0.003 | 2.39 ± 0.005 |

The results suggest that certain structural features contribute significantly to enzyme inhibition, indicating that further exploration of the barium salt could yield valuable insights into its pharmacological potential .

Propiedades

Número CAS |

85005-78-3 |

|---|---|

Fórmula molecular |

C17H13BaClN4O7S2 |

Peso molecular |

622.2 g/mol |

Nombre IUPAC |

barium(2+);4-chloro-5-methyl-2-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate |

InChI |

InChI=1S/C17H15ClN4O7S2.Ba/c1-9-7-15(31(27,28)29)14(8-13(9)18)19-20-16-10(2)21-22(17(16)23)11-3-5-12(6-4-11)30(24,25)26;/h3-8,16H,1-2H3,(H,24,25,26)(H,27,28,29);/q;+2/p-2 |

Clave InChI |

NWSATOJJZFCNQV-UHFFFAOYSA-L |

SMILES canónico |

CC1=CC(=C(C=C1Cl)N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C)S(=O)(=O)[O-].[Ba+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.